molecular formula C13H9ClN2O B3286320 6-Chloro-2-methoxy-4-phenylnicotinonitrile CAS No. 82420-66-4

6-Chloro-2-methoxy-4-phenylnicotinonitrile

Cat. No.: B3286320
CAS No.: 82420-66-4
M. Wt: 244.67 g/mol
InChI Key: BZNDYAPIQIMFQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Nicotinonitrile Derivatives in Heterocyclic Chemistry

Nicotinonitrile, or 3-cyanopyridine, and its derivatives are a significant class of heterocyclic compounds characterized by a pyridine (B92270) ring substituted with a cyano group at the 3-position. These scaffolds are of considerable interest due to their versatile reactivity and the diverse biological activities exhibited by their derivatives. The presence of the electron-withdrawing cyano group and the nitrogen atom in the pyridine ring influences the molecule's electronic distribution, making it a valuable building block in organic synthesis.

The synthetic accessibility and the possibility of functionalization at various positions on the pyridine ring have led to the creation of extensive libraries of nicotinonitrile derivatives. These compounds have been investigated for a wide array of applications, demonstrating the broad utility of the nicotinonitrile core in developing new chemical entities.

Significance of the Pyridine-3-carbonitrile Core in Organic Synthesis and Molecular Design

The pyridine-3-carbonitrile, or nicotinonitrile, core is a critical synthon in organic chemistry. The cyano group can be readily converted into other functional groups such as amides, carboxylic acids, and tetrazoles, providing a gateway to a multitude of molecular architectures. Furthermore, the pyridine ring itself can undergo various substitution reactions, allowing for the introduction of diverse substituents that can modulate the molecule's physicochemical properties and biological activity.

In molecular design, the rigid framework of the pyridine ring provides a well-defined orientation for appended functional groups, which is crucial for specific interactions with biological targets. The nitrogen atom can act as a hydrogen bond acceptor, further enhancing binding affinities. This combination of features makes the nicotinonitrile scaffold a popular choice for the design of enzyme inhibitors and receptor ligands.

Contextualization of 6-Chloro-2-methoxy-4-phenylnicotinonitrile within Substituted Nicotinonitriles

The synthetic pathway to this compound likely involves a multi-step process, potentially starting from more straightforward precursors and building up the complexity of the substitution pattern. One plausible route could involve the synthesis of a dichlorinated nicotinonitrile intermediate, followed by selective nucleophilic substitution of one of the chlorine atoms with a methoxy (B1213986) group. For instance, the synthesis of a related compound, 2,6-dichloro-4-methylnicotinonitrile (B1293653), has been described, which could serve as a precursor. The introduction of the phenyl group at the 4-position can be achieved through various cross-coupling reactions. Another potential starting material mentioned in the literature is cinnamonitrile, which can be used in the preparation of this compound. chemicalbook.com

The combination of a halogen, an alkoxy group, and an aryl group on the nicotinonitrile framework suggests a molecule with tailored electronic and steric properties. The chloro group can act as a leaving group in further synthetic transformations or contribute to the molecule's lipophilicity and binding interactions. The methoxy group is an electron-donating group that can influence the reactivity of the pyridine ring, while the phenyl group adds significant steric bulk and potential for pi-stacking interactions.

Research Gaps and Objectives for this compound Investigations

Despite the broad interest in nicotinonitrile derivatives, a detailed investigation into the specific properties and potential applications of this compound appears to be limited in the publicly available scientific literature. This presents several research gaps and opportunities for future investigations.

A primary objective would be the comprehensive characterization of its physicochemical properties. This includes determining its solubility in various solvents, its melting point, and its spectroscopic data (NMR, IR, Mass Spectrometry, and UV-Vis). A detailed structural analysis, for instance through X-ray crystallography, would provide invaluable information on its three-dimensional conformation, bond lengths, and bond angles. While the crystal structure of a closely related compound, 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile, has been reported, the specific influence of the chloro substituent in the target molecule remains to be elucidated.

Another key research area is the exploration of its reactivity. Investigating its susceptibility to nucleophilic aromatic substitution at the chloro-substituted position could open up avenues for the synthesis of a new library of derivatives with potentially interesting biological activities. The reactivity of the nitrile group and the potential for further functionalization of the phenyl ring also warrant investigation.

Finally, systematic screening of this compound for various biological activities would be a logical step, given the pharmacological importance of the nicotinonitrile scaffold. Based on the activities of related compounds, this could include screening for anticancer, antimicrobial, or enzyme inhibitory properties. The insights gained from such studies would help to fully understand the potential of this specific molecule and the broader class of substituted nicotinonitriles.

Data Tables

Table 1: Key Substituents and Their Potential Influence on the Properties of this compound

SubstituentPositionPotential Influence
Chloro6- Can act as a leaving group in nucleophilic substitution reactions. - Contributes to lipophilicity. - Can participate in halogen bonding.
Methoxy2- Electron-donating group, influencing ring reactivity. - Can affect metabolic stability.
Phenyl4- Adds steric bulk. - Potential for pi-stacking interactions. - Can be a site for further functionalization.
Nitrile3- Electron-withdrawing group. - Can be hydrolyzed to a carboxylic acid or amide. - Can participate in cycloaddition reactions.

Table 2: Comparison of Related Nicotinonitrile Compounds

CompoundKey FeaturesReported Research Focus
2-Amino-4,6-diphenylnicotinonitrilesAmino group at C2, two phenyl groupsSynthesis, cytotoxicity, and photophysical properties. nih.gov
6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrileAmino-substituted phenyl at C6, methoxy at C2Crystal structure analysis.
(2-methoxy/2-amino)-6-{4'-[(4'''-chlorophenyl) (phenyl) methyl amino] phenyl}-4-aryl nicotinonitrileComplex amino substituent at C6Synthesis and antimicrobial activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-methoxy-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c1-17-13-11(8-15)10(7-12(14)16-13)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNDYAPIQIMFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=N1)Cl)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 6 Chloro 2 Methoxy 4 Phenylnicotinonitrile

Precursor Chemistry and Starting Material Selection for Nicotinonitrile Formation

The foundation of synthesizing 6-Chloro-2-methoxy-4-phenylnicotinonitrile lies in the careful selection and chemical manipulation of its precursors. The strategic choice of starting materials is paramount to achieving high yields and purity of the final product.

Role of Malononitrile (B47326) and Chalcone (B49325) Derivatives in Synthetic Routes

Malononitrile is a key building block in the synthesis of a wide array of heterocyclic compounds, including 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.net Its high reactivity makes it a versatile reagent in multicomponent reactions. researchgate.nettandfonline.com Chalcones, which are α,β-unsaturated ketones, serve as crucial precursors for the formation of the pyridine (B92270) ring. researchgate.netekb.eg The reaction between chalcones and malononitrile, often in the presence of a base and an ammonium (B1175870) source, leads to the formation of substituted pyridines. ekb.egrasayanjournal.co.in

The synthesis of nicotinonitrile derivatives can be achieved through the condensation of α,β-unsaturated ketones with malononitrile. nih.gov Specifically, the reaction of chalcone derivatives with malononitrile in the presence of ammonium acetate (B1210297) is a common method for producing 2-amino-3-cyanopyridine derivatives. ekb.egrasayanjournal.co.in The enantioselective Michael addition of malononitrile to chalcones has also been explored, offering a pathway to chiral 4H-pyran derivatives which can be further modified. rsc.orgresearchgate.net

Utilization of Substituted Benzaldehydes and Acetophenones

Substituted benzaldehydes and acetophenones are fundamental starting materials for the synthesis of chalcones, which are, in turn, precursors to nicotinonitriles. researchgate.net The Claisen-Schmidt condensation reaction of benzaldehyde (B42025) and acetophenone (B1666503) is a classic method for preparing chalcones. researchgate.net A variety of substituted benzaldehydes and acetophenones can be employed to introduce different functional groups into the final pyridine structure. nih.govresearchgate.netrasayanjournal.co.in For instance, the reaction of various aldehydes and acetophenones under basic conditions yields chalcone derivatives that can be further reacted to form complex heterocyclic structures. mdpi.com

The choice of substituents on the benzaldehyde and acetophenone rings can significantly influence the electronic properties and reactivity of the resulting chalcone and, consequently, the final nicotinonitrile product. mdpi.com This allows for the fine-tuning of the molecular properties of the target compound.

Direct Synthesis Approaches to this compound

Direct synthesis methods offer an efficient route to this compound, often involving the simultaneous formation of multiple chemical bonds in a single reaction vessel.

One-Pot Multicomponent Reactions for Nicotinonitrile Synthesis

One-pot multicomponent reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules like nicotinonitriles from simple starting materials. tandfonline.comnih.govmdpi.com These reactions offer several advantages, including reduced reaction times, lower costs, and minimized waste generation. researchgate.net A common MCR for synthesizing 2-amino-3-cyanopyridines involves the reaction of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate. researchgate.netijpsr.com This approach has been successfully used to synthesize a variety of polyfunctionalized pyridines. ekb.eg

For the synthesis of 2-methoxy-nicotinonitrile derivatives, a similar one-pot approach can be employed, where chalcones react with malononitrile in the presence of sodium methoxide (B1231860). worldnewsnaturalsciences.com This method allows for the direct incorporation of the methoxy (B1213986) group at the 2-position of the pyridine ring.

Cyclization Reactions under Controlled Conditions

The cyclization step is a critical phase in the formation of the pyridine ring. Controlled reaction conditions are essential to ensure high yields and prevent the formation of side products. The cyclization of chalcones with malononitrile can be carried out under reflux in the presence of a suitable base and ammonium source. rasayanjournal.co.in The choice of solvent and temperature can significantly impact the reaction outcome.

The Prins cyclization is another powerful method for constructing tetrahydropyran (B127337) rings, which can be precursors to pyridine systems. beilstein-journals.org This reaction involves the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol, followed by cyclization. uva.es While not a direct route to this compound, the principles of controlled cyclization are highly relevant.

Indirect Synthetic Pathways via Precursor Modifications

Indirect pathways to this compound involve the synthesis of a precursor molecule that is subsequently modified to yield the final product. A plausible indirect route involves the synthesis of a dichlorinated nicotinonitrile derivative, which is then selectively methoxylated. For example, a related compound, 6-Chloro-2-methoxy-4-methylnicotinonitrile, can be synthesized from 2,6-dichloro-4-methylnicotinonitrile (B1293653) by reaction with sodium methoxide. chemicalbook.com This suggests a similar strategy could be applied for the phenyl-substituted analogue, where a 2,6-dichloro-4-phenylnicotinonitrile (B8580578) precursor would be reacted with sodium methoxide to introduce the methoxy group at the 2-position. This method relies on the differential reactivity of the chlorine atoms on the pyridine ring, allowing for selective substitution.

Table of Chemical Compounds

Chlorination and Methoxylation Strategies on Nicotinonitrile Scaffolds

The synthesis of substituted nicotinonitriles often involves a multi-step approach that builds the ring and then tailors its substituents. ekb.eg One common and effective method for creating the 2-methoxy-nicotinonitrile core involves the condensation of an α,β-unsaturated ketone, specifically a phenyl-substituted chalcone, with malononitrile in the presence of a base like sodium methoxide. nih.govresearchgate.netresearchgate.net In this one-pot reaction, the sodium methoxide not only catalyzes the cyclization but also serves as the source for the methoxy group at the C-2 position of the pyridine ring.

Alternatively, a route involving a pre-formed chlorinated pyridine ring is highly plausible. The synthesis can begin with a 2,6-dihalo-substituted nicotinonitrile. Selective nucleophilic substitution of one of the halogen atoms (e.g., chlorine) with a methoxy group can be achieved using sodium methoxide in methanol (B129727). chemicalbook.com The remaining chlorine atom at the C-6 position provides the desired functionality.

Chlorination itself is a fundamental step in activating the pyridine ring for such substitutions. Reagents like phosphorus oxychloride (POCl₃) are standardly used to convert pyridone (or hydroxypyridine) precursors into their corresponding chloropyridines, which are versatile intermediates for subsequent reactions. beilstein-journals.org

Functional Group Interconversion on Pyridine Rings

The key to synthesizing this compound lies in the strategic interconversion of functional groups on the pyridine ring. A cornerstone of this strategy is the nucleophilic aromatic substitution (SₙAr) reaction. The pyridine ring, particularly when activated by an electron-withdrawing group like the cyano (-CN) group in nicotinonitriles, is susceptible to nucleophilic attack.

This principle is exemplified in the reaction where a chlorine atom at the 2- or 6-position is displaced by a methoxide ion (CH₃O⁻) from sodium methoxide. chemicalbook.com This conversion of a C-Cl bond to a C-OCH₃ bond is a highly efficient functional group interconversion. Similarly, the preparation of the chloro-substituted precursor often involves converting a hydroxyl group (from a pyridone tautomer) into a chlorine atom using a chlorinating agent, a critical step that prepares the scaffold for subsequent methoxylation. beilstein-journals.org

Catalytic Systems and Reaction Environment Optimization

Maximizing the efficiency of synthesis requires careful control over catalysts and the reaction environment, including solvents and temperature. These factors can dramatically influence reaction rates, yields, and the purity of the final product.

Exploration of Catalysts for Enhanced Yield and Selectivity

Catalysis is integral to the synthesis of nicotinonitrile derivatives. In the widely used condensation reaction between a chalcone, malononitrile, and sodium methoxide, the methoxide itself acts as a base catalyst to facilitate the ring formation. researchgate.netresearchgate.net

For related multi-component reactions that form highly functionalized pyridines, Lewis acid catalysts have been explored to improve efficiency. For instance, zinc chloride (ZnCl₂) has been successfully employed in the one-pot synthesis of other complex pyridines, demonstrating the potential for Lewis acids to enhance reaction rates and yields. mdpi.comnih.gov Such catalysts could be instrumental in optimizing the synthesis of this compound, potentially by activating the carbonyl group of the chalcone precursor towards nucleophilic attack or facilitating the cyclization and aromatization steps.

Solvent Effects and Reaction Temperature Influence on Synthetic Efficiency

The choice of solvent and reaction temperature are critical parameters that dictate the outcome of the synthesis. For reactions involving sodium methoxide, methanol is a common and logical solvent choice, as it is the conjugate acid of the methoxide nucleophile. nih.gov The synthesis of related methoxy-nicotinonitriles is often carried out at room temperature or under reflux, depending on the specific reactants. nih.govmdpi.com

Studies on the synthesis of other heterocyclic systems, such as 5-azapurines, have systematically shown how solvent choice can dramatically impact yield. In one case, changing the solvent from methanol to tetrahydrofuran (B95107) (THF) or toluene (B28343) under microwave irradiation increased the product yield from 47% to as high as 92%. nih.gov This highlights the profound influence of the reaction medium. Temperature also plays a crucial role; elevating the temperature, often in conjunction with microwave heating, can significantly accelerate the reaction, reducing the time required from hours to mere minutes. nih.govresearchgate.net

Table 1: Effect of Solvent and Temperature on the Yield of a Related Heterocyclic Synthesis Data adapted from a study on 6-methoxy-5,6-dihydro-5-azapurines, illustrating general principles of reaction optimization. nih.gov

EntrySolventTemperature (°C)MethodYield (%)
1Methanol70Conventional4
2Methanol140Microwave47
3Acetonitrile140Microwave75
4Toluene140Microwave92
5THF140Microwave92

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov These principles are increasingly important in modern organic synthesis. Key goals include maximizing atom economy, using safer solvents, and improving energy efficiency. researchgate.net

Microwave-Assisted Synthesis for Improved Reaction Kinetics

Microwave-assisted synthesis is a prominent technology in green chemistry that directly addresses the principle of energy efficiency. mdpi.comnih.gov Unlike conventional heating which relies on slow thermal conduction, microwave irradiation couples directly with polar molecules in the reaction mixture, causing rapid and uniform heating. researchgate.net

This technique has been shown to dramatically shorten reaction times, often from many hours to just a few minutes, while simultaneously increasing product yields and minimizing the formation of side products. mdpi.comresearchgate.net The application of microwave-assisted synthesis to the preparation of nicotinonitriles and other heterocycles represents a significant step towards more sustainable and efficient chemical manufacturing. nih.govnih.gov For example, a conventional synthesis requiring 5-6 hours could potentially be completed in 5-10 minutes under microwave irradiation with improved yields. researchgate.net

Atom Economy and Solvent-Free Approaches

Solvent-free synthesis represents another cornerstone of green chemistry that could be applied to the production of this compound. Reactions conducted under solvent-free, or neat, conditions can lead to reduced environmental impact, lower costs, and sometimes even enhanced reaction rates and yields. In the context of pyridine and nicotinonitrile synthesis, various methods have been developed that eliminate the need for traditional, often hazardous, organic solvents. These can include solid-state reactions or reactions that proceed at elevated temperatures where one of the liquid reactants can act as the solvent.

The use of catalysts is often integral to the success of solvent-free reactions. For the synthesis of functionalized pyridines, solid acid catalysts and heteropolyacids have been shown to be effective under solvent-free conditions. These catalysts can be easily separated from the reaction mixture and potentially recycled, further contributing to the sustainability of the process. For instance, the Hantzsch-like condensation to form pyridines has been successfully carried out using a Wells-Dawson heteropolyacid as a catalyst at 80 °C under solvent-free conditions, achieving high yields.

Microwave-assisted organic synthesis (MAOS) is another technology that aligns well with the principles of green chemistry and has been applied to the synthesis of nicotinonitrile derivatives. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. This technique can often be employed in conjunction with solvent-free conditions, further enhancing the green credentials of a synthetic route.

Chemical Transformations and Reactivity Studies of 6 Chloro 2 Methoxy 4 Phenylnicotinonitrile

Reactions at the Halogen Moiety (Chlorine at C-6)

The chlorine atom at the C-6 position of the pyridine (B92270) ring is activated towards nucleophilic substitution and is a prime site for the introduction of new functionalities through cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring, being an electron-deficient aromatic system, facilitates nucleophilic aromatic substitution (SNAr). The reactivity of halopyridines in SNAr reactions is significantly influenced by the position of the halogen and the presence of other substituents. For 2-chloropyridines, the nitrogen atom in the ring provides resonance stabilization for the negatively charged intermediate (a Meisenheimer complex), thereby enhancing reactivity compared to 3-chloropyridine. vaia.com

In the case of 6-chloro-2-methoxy-4-phenylnicotinonitrile, the chlorine at C-6 is analogous to the C-2 position in pyridine, suggesting a high susceptibility to nucleophilic attack. A variety of nucleophiles can be employed to displace the chloride ion. For instance, uncatalyzed amination of 2-chloropyridines with secondary amines can be achieved at high temperatures, often in a flow reactor, to yield 2-aminopyridines in good to excellent yields. thieme-connect.com

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on 2-Chloropyridines

NucleophileReagents and ConditionsProduct TypeReference
Secondary Amine (e.g., Piperidine)NMP, 250-300 °C, flow reactor2-Aminopyridine derivative thieme-connect.com
Thiol (e.g., Glutathione)Rat liver microsomal glutathione (B108866) S-transferase 12-Thioetherpyridine derivative researchgate.net
Alkoxide (e.g., Sodium Ethoxide)EtOH, 25 °C2-Alkoxypyridine derivative epfl.ch

It is anticipated that this compound would react similarly with a range of nucleophiles, including amines, thiols, and alkoxides, to afford the corresponding 6-substituted-2-methoxy-4-phenylnicotinonitriles.

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. The chlorine atom at C-6 serves as an excellent handle for such transformations.

C-C Bond Formation: Nickel-catalyzed cross-coupling reactions have been effectively used for the alkylation of 2-chloropyridines. For example, the use of a nickel catalyst with a bathophenanthroline (B157979) ligand in DMF allows for the coupling of 2-chloropyridines with alkyl bromides. nih.govwisc.edu Cobalt-catalyzed cross-coupling with Grignard reagents also provides an efficient route to 2-alkylated and 2-benzylated pyridines. oup.com While the Suzuki-Miyaura reaction of 2-chloropyridines can sometimes be challenging, nickel/dppf catalyst systems have shown success with 3- and 4-chloropyridines, suggesting that with appropriate ligand and condition optimization, it could be applicable. rsc.org

C-N and C-O Bond Formation: Buchwald-Hartwig amination and the related C-O coupling reactions are standard methods for forming C-N and C-O bonds on aryl halides. These reactions are typically catalyzed by palladium or copper complexes and are expected to be applicable to this compound for the synthesis of the corresponding 6-amino and 6-aryloxy derivatives.

Table 2: Representative Cross-Coupling Reactions on 2-Chloropyridines

Reaction TypeCatalyst/ReagentsCoupling PartnerProduct TypeReference
AlkylationNiCl2(dme), bathophenanthroline, Zn, MnAlkyl bromide2-Alkylpyridine nih.govwisc.edu
BenzylationCo(acac)2, dioxaneBenzylmagnesium chloride2-Benzylpyridine oup.com
Suzuki-Miyaura[NiCl(o-tol)(dppf)]Arylboronic acid2-Arylpyridine rsc.org

Reactivity of the Methoxy (B1213986) Group (at C-2)

The methoxy group at the C-2 position is another key functional group that can undergo chemical transformations.

Demethylation and Ether Cleavage Reactions

The cleavage of the methyl ether to reveal a hydroxyl group is a common transformation. For methoxypyridines, this can be achieved under various conditions. A noteworthy chemoselective method involves the use of L-selectride in THF at reflux, which has been shown to demethylate methoxypyridines in the presence of other sensitive functional groups. thieme-connect.comthieme-connect.comelsevierpure.com This method is particularly effective for 2-methoxypyridines.

Table 3: Demethylation of Methoxypyridines

ReagentConditionsProductReference
L-selectrideTHF, reflux2-Hydroxypyridine thieme-connect.comthieme-connect.comelsevierpure.com

Applying this to this compound would likely yield 6-chloro-2-hydroxy-4-phenylnicotinonitrile, a pyridone tautomer.

Substitution of the Methoxy Group

While less common than demethylation, direct substitution of the methoxy group is also possible, particularly if the resulting pyridone from demethylation is converted to a better leaving group, such as a triflate, prior to substitution.

Reactions of the Nitrile Group (at C-3)

The nitrile group at the C-3 position is a versatile functional handle that can be converted into a variety of other functional groups.

The synthesis of various nicotinonitrile derivatives often involves the cyclization of precursors with malononitrile (B47326). chem-soc.siresearchgate.netnih.gov The resulting nitrile group can then be subjected to further reactions. For instance, nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions, reduced to primary amines using reducing agents like lithium aluminum hydride, or converted to tetrazoles via cycloaddition with azides. The specific conditions for these transformations would need to be optimized for the this compound substrate.

Hydrolysis to Carboxylic Acids and Amides

The nitrile functional group (-CN) in this compound is susceptible to hydrolysis under both acidic and basic conditions to yield either a carboxylic acid or an amide. The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile.

Under acidic conditions, the nitrogen atom of the nitrile is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by a water molecule. This initially forms an imidic acid tautomer, which then rearranges to the more stable amide. Further hydrolysis of the amide, which is typically slower, will then yield the corresponding carboxylic acid.

Basic hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon, forming a cyanohydrin-like intermediate. Subsequent protonation and tautomerization lead to the formation of the amide. Similar to acidic hydrolysis, the amide can be further hydrolyzed to the carboxylic acid salt upon heating in a strong base. The choice of reaction conditions (temperature, concentration of acid/base) can allow for the selective isolation of either the amide or the final carboxylic acid product.

Table 1: Potential Products of Nitrile Hydrolysis

Starting Material Reagents and Conditions Major Product Product Name
This compound H₂SO₄ (conc.), H₂O, heat 6-Chloro-2-methoxy-4-phenylnicotinamide Amide

Reduction to Amines

The nitrile group can be readily reduced to a primary amine, providing a synthetic route to aminomethyl derivatives. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. An aqueous workup is then required to protonate the resulting amine.

Alternatively, catalytic hydrogenation can be employed. This method involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). This method is often considered "greener" and can sometimes offer better chemoselectivity, although it may require high pressures and temperatures. These reduction methods transform the cyano group into a primary aminomethyl group (-CH₂NH₂).

Table 2: Reagents for Nitrile Reduction

Reagent Description Product
Lithium Aluminum Hydride (LiAlH₄) A strong, non-selective reducing agent. Requires anhydrous conditions. (6-Chloro-2-methoxy-4-phenylpyridin-3-yl)methanamine

Cyclization Reactions involving the Nitrile Functionality

The nitrile group is a versatile functional group for the construction of fused heterocyclic rings. The nitrogen atom can act as a nucleophile, and the carbon atom as an electrophile, enabling a variety of cyclization strategies. For instance, intramolecular reactions can be designed if a suitable reactive group is introduced elsewhere in the molecule.

More commonly, the nitrile group participates as a component in intermolecular cyclization reactions. For example, it can react with dinucleophiles to form new heterocyclic rings. One potential reaction involves the treatment with hydrazine (B178648) hydrate, which could lead to the formation of a fused 3-amino-pyrazolo[3,4-b]pyridine derivative. The reaction would proceed via initial nucleophilic attack of hydrazine at the nitrile carbon, followed by an intramolecular cyclization and subsequent tautomerization. Such reactions are valuable in medicinal chemistry for generating novel scaffolds. nih.gov

Transformations Involving the Phenyl Substituent (at C-4)

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring at the C-4 position is susceptible to electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, and Friedel-Crafts reactions. The reactivity and regioselectivity of these substitutions are influenced by the electronic nature of the substituted pyridine ring attached to it. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom. quimicaorganica.org Under the strongly acidic conditions often required for SEAr reactions (e.g., nitration with HNO₃/H₂SO₄), the pyridine nitrogen will be protonated, forming a pyridinium (B92312) ion. rsc.orgrsc.org

This positively charged pyridinium group acts as a powerful electron-withdrawing group, deactivating the attached phenyl ring towards electrophilic attack. This deactivation effect means that harsher reaction conditions (higher temperatures, stronger reagents) may be required compared to the substitution of benzene (B151609) itself. The deactivating pyridinium group is a meta-director. Therefore, electrophilic substitution is expected to occur primarily at the meta-positions of the C-4 phenyl ring.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Reagents Expected Major Product
Nitration HNO₃, H₂SO₄ 6-Chloro-2-methoxy-4-(3-nitrophenyl)nicotinonitrile
Bromination Br₂, FeBr₃ 6-Chloro-2-methoxy-4-(3-bromophenyl)nicotinonitrile

Side-Chain Modifications on Phenyl Derivatives

Functional groups introduced onto the C-4 phenyl ring via electrophilic aromatic substitution can be further transformed to create a diverse range of derivatives. For example, a nitro group introduced at the meta-position can be readily reduced to an amino group using standard reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or through catalytic hydrogenation (H₂/Pd/C).

This resulting amine can then serve as a handle for numerous other transformations. It can be diazotized with nitrous acid (HONO) to form a diazonium salt, which is a versatile intermediate for introducing a wide variety of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions. Furthermore, the amino group can be acylated to form amides or alkylated to form secondary or tertiary amines, significantly expanding the chemical space accessible from the parent compound.

Cycloaddition and Annulation Reactions to Form Fused Heterocyclic Systems

The pyridine ring within the this compound scaffold can potentially participate in cycloaddition reactions to construct more complex, fused heterocyclic systems. Annulation is a process where a new ring is constructed onto a molecule. wikipedia.orgscripps.edu Pyridine and its derivatives are known to undergo Diels-Alder reactions, although their electron-deficient nature means they are generally poor dienes in normal electron-demand reactions. wikipedia.orgkhanacademy.org

However, they can act as dienes in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. acsgcipr.org The presence of the electron-withdrawing chloro and nitrile groups on the pyridine ring of the target molecule would further favor this type of reactivity. Reaction with an electron-rich alkene or alkyne could lead to an initial [4+2] cycloaddition adduct. This adduct would likely be unstable and undergo a subsequent retro-Diels-Alder reaction, extruding a stable molecule (like hydrogen cyanide from the C2-methoxy and C3-nitrile portion) to form a new, fused aromatic ring system, such as a substituted quinoline (B57606) or isoquinoline (B145761) derivative. These types of reactions provide powerful methods for the rapid assembly of complex polycyclic aromatic structures. researchgate.net

Formation of Pyrano- and Thienopyridine Derivatives

The synthesis of fused heterocyclic systems from this compound often involves the reaction of the 2-chloro substituent and the adjacent 3-cyano group. These two functionalities are well-disposed for cyclization reactions with bifunctional nucleophiles, leading to the formation of pyrano[2,3-b]pyridines and thieno[2,3-b]pyridines.

The general strategy for the synthesis of thieno[2,3-b]pyridines involves the reaction of 2-chloronicotinonitriles with α-mercapto compounds. nih.govresearchgate.netnih.gov For instance, the reaction of this compound with thioglycolate esters in the presence of a base is a common method. The initial step is a nucleophilic aromatic substitution of the chlorine atom by the sulfur nucleophile, followed by an intramolecular cyclization of the newly formed intermediate onto the cyano group. This Thorpe-Ziegler type cyclization leads to the formation of a 3-aminothieno[2,3-b]pyridine derivative. The reaction conditions can be tuned to optimize the yield of the desired product.

Similarly, the synthesis of pyrano[2,3-b]pyridines can be achieved through the reaction of this compound with compounds containing an active methylene (B1212753) group adjacent to a hydroxyl group, although this transformation is less commonly reported for 2-chloronicotinonitriles compared to their 2-alkoxy counterparts. A more general approach to pyranopyridines involves the reaction of 2-pyridones with activated acetylenes or α,β-unsaturated carbonyl compounds. However, the 2-chloro-3-cyanopyridine (B134404) scaffold can be utilized to construct pyrano[2,3-d]pyrimidines through multicomponent reactions. researchgate.netnih.govjmaterenvironsci.com

Below is a table summarizing representative reactions for the formation of thieno- and pyranopyridine derivatives from analogous 2-chloro-3-cyanopyridines, which are applicable to this compound.

Product TypeReagentsBase/CatalystSolventTemperature (°C)Yield (%)Ref.
Thieno[2,3-b]pyridineEthyl thioglycolateK₂CO₃DMF8085-95 nih.gov
Thieno[2,3-b]pyridineMalononitrile, SulfurMorpholineEthanolReflux70-85 wikipedia.org
Thieno[2,3-b]pyridineChloroacetamideSodium ethoxideEthanolReflux65-75 researchgate.net
Pyrano[2,3-d]pyrimidineMalononitrile, AldehydePiperidineEthanolReflux75-90 researchgate.net

Construction of Polycyclic Systems Incorporating the Nicotinonitrile Core

Beyond the formation of simple bicyclic systems, this compound serves as a building block for the synthesis of more complex polycyclic architectures. These transformations can involve intramolecular cyclization reactions that utilize other functionalities present in the molecule, such as the phenyl ring or the methoxy group, or through multi-step sequences that introduce new reactive handles.

One potential strategy for constructing polycyclic systems involves an intramolecular Friedel-Crafts type reaction. Activation of the pyridine ring could promote cyclization of the pendant phenyl group onto the pyridine core, leading to the formation of a fused quinoline or isoquinoline-like system. However, the electron-withdrawing nature of the cyano group can make such electrophilic cyclizations challenging.

Alternatively, the methoxy group at the 2-position can be demethylated to the corresponding pyridone. This pyridone can then undergo a variety of cyclization reactions. For example, reaction with a bifunctional electrophile could lead to the formation of a third fused ring.

Furthermore, the introduction of substituents onto the phenyl ring can open up new avenues for intramolecular cyclization. For instance, the presence of an ortho-amino or ortho-hydroxyl group on the phenyl ring could facilitate cyclization onto the cyano group or another position of the pyridine ring, leading to the formation of complex polycyclic systems. Radical cyclization approaches have also been employed for the synthesis of polyheterocycles from appropriately substituted pyridinium salts. researchgate.net

The following table presents hypothetical yet chemically plausible transformations for the construction of polycyclic systems from this compound.

Product TypeReaction TypeReagents/ConditionsExpected Product
Fused QuinolineIntramolecular Friedel-CraftsLewis Acid (e.g., AlCl₃)Polycyclic aromatic system
Fused PyridopyrimidineCyclocondensationGuanidine, BaseFused tricyclic system
Fused OxazineIntramolecular O-ArylationDemethylation followed by reaction with a dihaloalkane and baseFused heterocyclic system
Fused CarbazolePalladium-catalyzed C-H activation/C-N couplingPd catalyst, ligand, baseFused polyaromatic system

An extensive search for scientific literature and spectral data for the chemical compound This compound has been conducted. Despite a thorough investigation across various scientific databases and public domains, specific experimental data required to populate the requested article sections could not be located for this exact molecule.

The search results consistently yielded information for structurally related but distinct derivatives. For instance, detailed single-crystal X-ray diffraction data is available for compounds such as 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile and other nicotinonitrile derivatives. Similarly, spectroscopic data (IR, MS) were found for simpler, related structures like chloro-anisole derivatives.

However, the user's explicit and strict instruction was to focus solely on This compound and to exclude any information pertaining to other compounds. Adherence to this directive makes it impossible to generate a scientifically accurate and detailed article as outlined. The foundational experimental data (NMR, IR, UV-Vis, Mass Spectrometry, and X-ray diffraction) for the specified compound appears not to be publicly available in the referenced literature.

Therefore, this response cannot fulfill the request to generate an article on the "Advanced Spectroscopic and Structural Elucidation of this compound Derivatives" as the primary data is unavailable.

Advanced Spectroscopic and Structural Elucidation of 6 Chloro 2 Methoxy 4 Phenylnicotinonitrile Derivatives

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Crystal Packing and Intermolecular Interactions

The crystal structure of nicotinonitrile derivatives is stabilized by a network of weak intermolecular interactions. In the case of 2-methoxy-4,6-diphenylnicotinonitrile, a closely related compound, key interactions such as π–π stacking and hydrogen-bonding contacts play a crucial role in the crystal's stability and characteristics. nih.gov Hirshfeld surface analysis is employed to decode the molecule's spatial attributes and quantify these interactions. nih.gov

Bond Lengths, Bond Angles, and Torsional Angles

The geometry of the nicotinonitrile core and its substituents is defined by specific bond lengths, angles, and torsional angles. In derivatives like 2-methoxy-4,6-diphenylnicotinonitrile, the molecule is non-planar. nih.gov The phenyl rings are twisted relative to the central pyridine (B92270) ring. nih.gov

Studies on the closely related 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile show that the pyridine ring forms dihedral angles of 11.50 (7)° and 43.36 (8)° with its adjacent phenyl rings. nih.govresearchgate.net The methoxy (B1213986) group is observed to be nearly coplanar with the pyridine ring, with a C19–O1–C16–N2 torsion angle of -1.2 (2)°. nih.govresearchgate.net Similarly, the cyano group is also roughly in the same plane as the pyridine ring. nih.govresearchgate.net The bond distances in these structures are generally in agreement with established literature values for similar organic compounds. nih.gov

Table 1: Selected Torsional and Dihedral Angles in Nicotinonitrile Derivatives

Compound NameParameterAngle (°)Source
2-Methoxy-4,6-diphenylnicotinonitrileDihedral Angle (Pyridine-Phenyl 1)10.90 (10) nih.gov
Dihedral Angle (Pyridine-Phenyl 2)42.14 (6) nih.gov
C—O—C—N Torsion Angle4.9 (2) nih.gov
6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrileDihedral Angle (Pyridine-Aminophenyl)11.50 (7) nih.govresearchgate.net
Dihedral Angle (Pyridine-Phenyl)43.36 (8) nih.govresearchgate.net
C19–O1–C16–N2 Torsion Angle-1.2 (2) nih.govresearchgate.net

Photophysical Properties Analysis

Nicotinonitrile derivatives are recognized for their fluorescent properties, making them suitable for applications as fluorescent materials. researchgate.net The electronic nature and position of substituents on the pyridine and phenyl rings significantly influence their absorption and emission characteristics.

Fluorescence Emission and Excitation Spectra

Derivatives of nicotinonitrile exhibit intense fluorescence, typically in the blue region of the spectrum. researchgate.net The emission properties are highly dependent on the substituent groups attached to the core structure. For instance, in a series of 2-amino-4,6-diphenylnicotinonitriles, the presence of a chloro group was found to enhance fluorescence properties. mdpi.comnih.gov A derivative containing both a methoxy group and a chloro group exhibited a red shift in its emission maximum compared to the unsubstituted parent compound. mdpi.comnih.gov

The fluorescence emission maxima are also influenced by the solvent environment. nih.gov For example, the emission maxima for certain 2-amino-4,6-diphenylnicotinonitriles show a noticeable shift depending on the polarity of the solvent used. nih.gov The introduction of an additional cyano group at the 3-position has been shown in related systems to cause a significant red shift in the fluorescence wavelength, moving the emission from the blue to the green region of the spectrum. sciforum.net

Quantum Yield Measurements and Solvatochromic Behavior

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf). For nicotinonitrile-related structures, the quantum yield is sensitive to the electronic properties of its substituents. The introduction of a cyano group at the 4-position in a carbostyril system, which is structurally related, was found to increase the quantum yield to approximately 50%. sciforum.net Conversely, an efficient nonradiative decay pathway can lead to low quantum yield values in some derivatives. mdpi.com

The solvatochromic behavior, which is the change in the spectral position of the emission band with solvent polarity, is a prominent feature of these compounds. nih.gov Studies on 2-amino-4,6-diphenylnicotinonitriles have shown a pronounced red shift in the emission maximum in polar solvents like methanol (B129727) (MeOH) and tetrahydrofuran (B95107) (THF) when compared to less polar solvents such as dichloromethane (B109758) (DCM) and toluene (B28343). nih.gov This behavior is attributed to the stabilization of the excited state in polar environments. The higher dipole moments of derivatives with electron-withdrawing groups like chloro and electron-donating groups like methoxy suggest the potential for red-shifted emission spectra in polar solvents. mdpi.com

Table 2: Fluorescence Emission Maxima (λem) of an Analogous Chloro- and Methoxy-Substituted Nicotinonitrile Derivative in Various Solvents

SolventEmission Maximum (nm)Source
Dichloromethane (DCM)396-416 nih.gov
Toluene397-405 nih.gov
Tetrahydrofuran (THF)407-418 nih.gov
Methanol (MeOH)410-419 nih.gov

This table reflects the general range observed for a series of related compounds, with the specific chloro- and methoxy-substituted analogue showing emission maxima at the higher end of this range (e.g., ~418-419 nm). mdpi.comnih.gov

Computational and Theoretical Investigations of 6 Chloro 2 Methoxy 4 Phenylnicotinonitrile

Density Functional Theory (DFT) Calculations

No published DFT calculation data is available for 6-Chloro-2-methoxy-4-phenylnicotinonitrile.

Specific geometry optimization parameters (bond lengths, angles) and electronic structure details for this compound have not been reported in the reviewed literature.

The Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, and the corresponding energy gap for this compound have not been computationally determined in available studies.

Analyses of the molecular electrostatic potential (MEP) surface and related reactivity descriptors such as chemical potential, hardness, and electrophilicity are not available for this specific compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis

There are no records of molecular dynamics simulations being performed to analyze the conformational behavior of this compound.

Molecular Docking Studies for Receptor Binding Prediction

No molecular docking studies featuring this compound as a ligand have been published.

Without docking studies, there is no data on the interaction profile of this compound with any biological protein targets.

Prediction of Binding Modes and Affinities

The prediction of binding modes and affinities for small molecules like this compound is a cornerstone of modern drug discovery, providing critical insights into the potential interactions with biological targets. While specific binding studies on this exact compound are not extensively documented in publicly available literature, significant understanding can be gleaned from computational analyses of closely related analogues, such as 2-methoxy-4,6-diphenylnicotinonitrile. nih.govnih.gov

Molecular docking and molecular dynamics simulations are powerful tools used to predict how a ligand might bind to a protein's active site and the stability of such interactions. For instance, a study on 2-methoxy-4,6-diphenylnicotinonitrile investigated its interaction with lipoprotein-associated phospholipase A2 (Lp-PLA2), a protein implicated in inflammation and cardiovascular disease. nih.govnih.gov The docking results revealed significant interactions within the protein's active site, highlighting the molecule's potential as an inhibitor. nih.govnih.gov

The binding of such nicotinonitrile derivatives is often governed by a combination of hydrophobic interactions and more specific contacts like hydrogen bonds and π-π stacking. The phenyl and pyridine (B92270) rings of the core structure can engage in hydrophobic interactions with nonpolar residues in the binding pocket. Furthermore, the nitrogen atom of the nitrile group and the oxygen of the methoxy (B1213986) group can act as hydrogen bond acceptors, forming key interactions with donor residues in the protein.

Molecular dynamics simulations can further elucidate the stability of the predicted binding pose over time. These simulations model the movement of atoms in the protein-ligand complex, providing a more dynamic picture of the interaction. For 2-methoxy-4,6-diphenylnicotinonitrile, these simulations have shown how the compound can influence the stability and flexibility of the protein upon binding. nih.gov

The structural difference between 2-methoxy-4,6-diphenylnicotinonitrile and this compound—the substitution of a phenyl group with a chloro group at the 6-position of the pyridine ring—would likely influence its binding characteristics. The smaller, electron-withdrawing chloro group could alter the molecule's conformation, electronic distribution, and potential for specific interactions within a binding site compared to the bulkier phenyl group.

A hypothetical binding interaction table for this compound with a target protein, based on the interactions of similar molecules, could look like this:

Functional Group of Ligand Potential Interacting Residue(s) in Protein Type of Interaction
Phenyl group at C4Hydrophobic pocket (e.g., Leucine, Valine, Isoleucine)Hydrophobic
Pyridine ringAromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan)π-π stacking
Methoxy group at C2Hydrogen bond donors (e.g., Serine, Threonine, Asparagine)Hydrogen bond
Nitrile group at C3Hydrogen bond donors, metal ionsHydrogen bond, coordination
Chloro group at C6Specific pockets, potential for halogen bondingHalogen bond, hydrophobic

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are instrumental in predicting the activity of new, unsynthesized compounds and in understanding the structural features that are crucial for a desired biological effect.

While a specific QSAR model for this compound is not available in the reviewed literature, the principles of QSAR can be applied to understand how its structural features might contribute to its biological activity. QSAR studies on related heterocyclic compounds, such as nicotinamides and other pyridine derivatives, have demonstrated the utility of this approach. nih.govrsc.org

Correlation of Molecular Descriptors with In Vitro Biological Activities

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized as follows:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological indices, counts of specific functional groups).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular volume, surface area, shape indices).

Physicochemical Descriptors: Related to the physicochemical properties of the molecule (e.g., lipophilicity (logP), molar refractivity, polarizability).

Once these descriptors are calculated for a series of compounds with known biological activities (e.g., IC50 values), statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a QSAR equation. This equation takes the form:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

For a hypothetical series of nicotinonitrile analogs, a QSAR study might reveal correlations like:

Positive correlation with lipophilicity (logP): This would suggest that increasing the hydrophobicity of the molecule enhances its biological activity, possibly by improving its ability to cross cell membranes.

Negative correlation with molecular volume: This might indicate that bulkier molecules are less active, perhaps due to steric hindrance in the target's binding site.

Importance of specific electronic descriptors: The model might highlight the significance of the electronic nature of substituents on the pyridine or phenyl rings, indicating that electron-withdrawing or electron-donating groups are preferred at certain positions.

A study on substituted (S)-phenylpiperidines, for example, found that lipophilicity (clog P) and steric factors played a significant role in their antagonist activity. nih.gov Similarly, research on other heterocyclic compounds has shown the importance of descriptors related to the distribution of electrostatic potential and the presence of hydrogen bond donors and acceptors.

The following table provides examples of molecular descriptors that would be relevant in a QSAR study of nicotinonitrile derivatives:

Descriptor Type Descriptor Name Description Potential Influence on Activity
PhysicochemicalLogPMeasure of lipophilicity.Membrane permeability, hydrophobic interactions.
3DMolecular VolumeThe volume occupied by the molecule.Steric fit within the binding site.
ElectronicDipole MomentMeasure of the polarity of the molecule.Electrostatic interactions with the target.
TopologicalWiener IndexA distance-based topological index.Reflects molecular branching and size.
ConstitutionalNumber of H-bond donors/acceptorsCount of functional groups capable of hydrogen bonding.Specific interactions with the biological target.

Design Principles for Optimized Analogues

The insights gained from QSAR models and computational binding studies provide a rational basis for designing optimized analogues of this compound. The goal is to modify the parent structure in a way that enhances its desired biological activity and improves its pharmacokinetic properties.

Based on the general principles observed in related compounds, the following design strategies could be employed:

Modification of the Phenyl Ring:

Substitution Pattern: Introducing electron-withdrawing (e.g., nitro, trifluoromethyl) or electron-donating (e.g., methyl, hydroxyl) groups at different positions (ortho, meta, para) on the phenyl ring can modulate the electronic properties and steric profile of the molecule. A QSAR model could predict which substitutions are most likely to improve activity. Studies on 2-amino-4,6-diphenylnicotinonitriles have shown that substituents like chloro and methoxy groups can influence their photophysical and cytotoxic properties. mdpi.com

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic rings (e.g., thiophene, furan, pyridine) could lead to improved binding or better physicochemical properties.

Modification of the Pyridine Ring:

Substitution at the 6-Position: The chloro group at the 6-position is a key feature. Its replacement with other halogens (F, Br, I) or small alkyl groups could fine-tune the lipophilicity and steric interactions. Structure-activity relationship studies on other chlorinated heterocyclic compounds have shown that the nature of the substituent at such positions is critical for affinity and selectivity. nih.gov

Modification of the Methoxy Group: The methoxy group at the 2-position could be replaced with other alkoxy groups (e.g., ethoxy, propoxy) to alter lipophilicity. Conversion to a hydroxyl group would introduce a hydrogen bond donor, which could be beneficial if the target protein has a nearby acceptor.

Modification of the Nitrile Group:

While the nitrile group is a defining feature of this compound class, its replacement with other small, electron-withdrawing groups that can act as hydrogen bond acceptors (e.g., carboxamide, ester) could be explored if the nitrile is found to be metabolically labile or to contribute to toxicity.

The design of optimized analogues is an iterative process. New compounds are designed based on the predictions of computational models, then synthesized and tested. The new data is then used to refine the QSAR model, leading to a more accurate predictive tool for the next round of design.

Advanced Applications of 6 Chloro 2 Methoxy 4 Phenylnicotinonitrile Derivatives in Materials Science

Fluorescent Probes and Optical Sensors

The inherent fluorescence of 2-amino-4,6-diphenylnicotinonitriles (APNs), a class of compounds related to 6-Chloro-2-methoxy-4-phenylnicotinonitrile, makes them promising candidates for the development of fluorescent probes and optical sensors. nih.gov These materials can be designed to exhibit changes in their fluorescence properties in response to specific analytes or environmental conditions, enabling their use in various sensing applications. nih.gov

Design Principles for Tunable Emission Properties

The emission properties of these nicotinonitrile derivatives can be finely tuned through strategic molecular design. The choice of solvent and the nature of substituents on the phenyl rings significantly influence the emission maxima. nih.gov For instance, the presence of electron-donating or electron-withdrawing groups can lead to red or blue shifts in the fluorescence spectra. mdpi.com

A study on a series of 2-amino-4,6-diphenylnicotinonitriles demonstrated that compounds with a 3-methoxy group and a 4-chloro group, or a 4-methoxy group and a 4-chloro group, exhibited red shifts of approximately 2–4 nm. mdpi.com This highlights the critical role of substituent effects in modulating the electronic structure and, consequently, the fluorescence characteristics of these molecules. mdpi.com The ability to control the emission wavelength is a key factor in designing probes for specific targets in biological imaging and sensing. nih.gov

Compound ModificationObserved Emission ShiftPotential Application
Introduction of chloro groupsVariesFluorescent Probes
Introduction of methoxy (B1213986) groupsRed shiftFluorescent Probes
Change in solvent polarityVariesTunable Sensors

Application in Photopolymerization Processes

Derivatives of nicotinonitrile have shown considerable promise as fluorescent sensors for monitoring photopolymerization processes. nih.gov Their fluorescence can change in response to the polymerization environment, providing a real-time method to track the progress of the reaction. Furthermore, these compounds have demonstrated the ability to act as long-wavelength co-initiators for diphenyliodonium salt initiators, accelerating cationic photopolymerization, particularly for epoxide and vinyl monomers. nih.gov This dual functionality as both a sensor and a co-initiator makes them highly valuable in the development of advanced polymer materials.

Dye-Sensitized Solar Cells (DSSCs)

While direct applications of this compound in DSSCs are not extensively documented in the provided search results, the photophysical properties of related nicotinonitrile derivatives suggest their potential utility in this area. The principles of dye design for DSSCs often involve molecules with strong light absorption and efficient charge transfer capabilities, characteristics that can be engineered into the nicotinonitrile scaffold.

Role as Photosensitizers or Co-Sensitizers in Photovoltaic Devices

The fundamental role of a photosensitizer in a DSSC is to absorb light and inject an electron into the semiconductor's conduction band. The observed red and blue shifts in the emission spectra of nicotinonitrile derivatives indicate their potential for energy transfer systems, which is a crucial aspect of solar energy conversion and light harvesting. nih.gov By modifying the molecular structure to enhance absorption in the visible region and facilitate efficient electron transfer, these compounds could potentially function as effective photosensitizers or co-sensitizers, broadening the spectral response of the solar cell.

Correlation of Molecular Structure with Photovoltaic Performance

The photovoltaic performance of a DSSC is intrinsically linked to the molecular structure of the sensitizing dye. Key structural features that influence performance include the nature of the anchoring group that binds the dye to the semiconductor surface, the length and composition of the conjugated bridge that facilitates charge transfer, and the electron-donating and -accepting moieties within the molecule. For nicotinonitrile derivatives, systematic modifications of the phenyl rings with different substituents would likely have a profound impact on their HOMO and LUMO energy levels, redox potentials, and ultimately, their efficiency as photosensitizers.

Liquid Crystalline Materials

The rigid, aromatic structure of the nicotinonitrile core makes it a suitable building block for the design of liquid crystalline materials. researchgate.net Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal, and they are integral to technologies such as liquid crystal displays (LCDs).

Research into related 2-methoxypyridine derivatives has shown that the introduction of various polar groups and alkoxy chains can induce mesogenic behavior, leading to the formation of nematic or smectic phases. researchgate.net For instance, the presence of a more polar chloro substituent at the para position of a phenyl ring has been shown to be responsible for exhibiting a nematic phase in certain 4,6-disubstituted-2-methoxypyridines. researchgate.net This suggests that derivatives of this compound, with their inherent structural anisotropy, are promising candidates for the development of novel liquid crystalline materials. The specific arrangement and interactions of these molecules in the liquid crystalline state would be influenced by factors such as π–π stacking and other intermolecular forces. mdpi.com

MesophaseDescriptionPotential Nicotinonitrile Application
NematicMolecules have long-range orientational order but no positional order.Display Technologies
SmecticMolecules have both orientational order and layered positional order.Advanced Optical Devices
CholestericMolecules are arranged in a helical structure.Temperature Sensors

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the advanced applications of This compound and its derivatives in materials science, specifically concerning their mesogenic properties and phase behavior as liquid crystals.

Therefore, it is not possible to generate the requested scientific article with the required detailed research findings and data tables. The necessary source material to fulfill this request does not appear to be publicly available at this time.

Conclusion and Future Research Directions for 6 Chloro 2 Methoxy 4 Phenylnicotinonitrile Chemistry

Summary of Key Findings and Contributions

While dedicated research on 6-Chloro-2-methoxy-4-phenylnicotinonitrile is emerging, the broader family of nicotinonitrile derivatives has been the subject of significant investigation. Key findings in this area have established the nicotinonitrile core as a versatile pharmacophore.

Key Contributions from Related Research:

Broad-Spectrum Biological Activity: Nicotinonitrile derivatives have demonstrated a wide array of biological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. researchgate.networldnewsnaturalsciences.com This suggests that this compound is a strong candidate for biological screening to identify potential therapeutic applications.

Enzyme Inhibition: Certain derivatives have shown potent inhibitory activity against enzymes such as tyrosine kinases, which are crucial targets in cancer therapy. nih.gov The specific substituents of this compound may confer unique inhibitory properties.

Photophysical Properties: The influence of substituents on the fluorescence properties of diphenylnicotinonitriles has been noted, indicating potential applications in the development of fluorescent probes and sensors. mdpi.comnih.gov The chloro and methoxy (B1213986) groups on the target compound could modulate these properties in interesting ways.

A comprehensive study on a closely related compound, 2-methoxy-4,6-diphenylnicotinonitrile, utilized X-ray diffraction and computational methods to provide a holistic view of its structural and electronic landscape. nih.gov This type of detailed analysis represents a significant contribution to understanding the structure-activity relationships within this class of molecules and serves as a blueprint for future studies on this compound.

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of nicotinonitrile derivatives is well-established, typically involving the reaction of chalcones with malononitrile (B47326) in the presence of a base. mdpi.comnih.gov However, there remains considerable scope for methodological advancements and the exploration of novel synthetic routes.

Future Synthetic Directions:

Green Synthesis: The development of more environmentally friendly synthetic protocols is a key area for future research. This could involve the use of greener solvents, catalyst-free reactions, or energy-efficient methods like microwave-assisted synthesis and grinding techniques. researchgate.net

One-Pot Reactions: Designing efficient one-pot, multi-component reactions for the synthesis of this compound and its derivatives would streamline the synthetic process, improve yields, and reduce waste.

Novel Catalysis: The exploration of new catalytic systems, including nanocatalysts or biocatalysts, could offer improved selectivity and efficiency in the synthesis of functionalized nicotinonitriles.

Cross-Coupling Reactions: Advanced cross-coupling methodologies could be employed for the late-stage functionalization of the nicotinonitrile scaffold, allowing for the rapid generation of a diverse library of derivatives. mdpi.com

Synthetic MethodPotential AdvancementKey Benefits
Conventional RefluxMicrowave-Assisted SynthesisReduced reaction times, improved yields
Homogeneous CatalysisHeterogeneous NanocatalysisCatalyst recyclability, improved stability
Multi-step SynthesisOne-Pot Multi-component ReactionsIncreased efficiency, reduced waste

Potential for Novel Derivatives with Enhanced Properties

The functional groups of this compound—the chloro, methoxy, and phenyl substituents—provide multiple points for chemical modification to generate novel derivatives with potentially enhanced biological or physical properties.

Strategies for Derivative Synthesis:

Modification of the Phenyl Ring: Introduction of various substituents on the 4-phenyl group can significantly impact biological activity. Electron-donating or electron-withdrawing groups can be systematically varied to probe structure-activity relationships.

Substitution at the 2- and 6-Positions: The methoxy group at the 2-position could be replaced with other alkoxy groups, amino groups, or thioether linkages to explore changes in biological targeting and potency. worldnewsnaturalsciences.com The chloro group at the 6-position is a key site for nucleophilic substitution, enabling the introduction of a wide range of functional groups.

Bioisosteric Replacement: The nitrile group can be converted to other functional groups such as amides, esters, or tetrazoles, which may lead to improved pharmacokinetic properties or novel biological activities.

Systematic derivatization efforts can lead to the identification of compounds with optimized properties, as demonstrated by studies on related nicotinonitriles where modifications led to potent anticancer agents. nih.gov

Integration of Multidisciplinary Approaches for Comprehensive Understanding

To fully unlock the potential of this compound and its derivatives, an integrated, multidisciplinary approach is essential. This involves the convergence of synthetic chemistry with computational modeling, structural biology, and biological screening.

Key Multidisciplinary Strategies:

Computational Chemistry: Density Functional Theory (DFT) calculations can provide insights into the electronic properties, molecular geometry, and reactivity of the molecule. nih.gov This information can guide the design of new derivatives with desired electronic and steric properties.

Molecular Docking and Dynamics: In silico molecular docking studies can predict the binding modes and affinities of this compound derivatives with various biological targets, such as enzymes and receptors. nih.gov This can help to prioritize compounds for synthesis and biological evaluation.

Structural Biology: X-ray crystallography can be used to determine the precise three-dimensional structure of the parent compound and its derivatives, as well as their complexes with biological targets. nih.gov This provides invaluable information for understanding structure-activity relationships at the atomic level.

High-Throughput Screening: The development of a library of derivatives based on the this compound scaffold can be subjected to high-throughput screening against a panel of biological targets to identify novel therapeutic leads.

The synergy between these disciplines will facilitate a more rational and efficient approach to the design and development of novel agents based on the this compound framework, accelerating the translation of fundamental chemical research into practical applications.

Q & A

Q. What advanced techniques (e.g., in situ XRD, variable-temperature NMR) probe dynamic structural changes in this compound under thermal stress?

  • Answer :
  • Variable-temperature NMR : Monitor conformational changes (e.g., methoxy group rotation) between 25°C and 100°C.
  • In situ XRD : Heat crystals to 200°C and track lattice parameter shifts.
    Such studies reveal stability limits for applications in materials science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2-methoxy-4-phenylnicotinonitrile
Reactant of Route 2
6-Chloro-2-methoxy-4-phenylnicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.